molecular formula C9H16O B158175 8-Nonyn-1-ol CAS No. 10160-28-8

8-Nonyn-1-ol

Cat. No. B158175
CAS RN: 10160-28-8
M. Wt: 140.22 g/mol
InChI Key: XTCPLAOSDRPLKZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 8-Nonyn-1-ol can be represented by the InChI string: InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h1,10H,3-9H2 . The Canonical SMILES representation is C#CCCCCCCCO .


Physical And Chemical Properties Analysis

8-Nonyn-1-ol has a density of 0.9±0.1 g/cm³ . Its boiling point is 212.2±23.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 52.2±6.0 kJ/mol . The flash point of 8-Nonyn-1-ol is 144.6±14.9 °C . The index of refraction is 1.457 . The molar refractivity is 43.1±0.3 cm³ .

Scientific Research Applications

Chemistry

8-Nonyn-1-ol is used as a reagent in the field of organic chemistry . It’s often used in the synthesis of various organic compounds .

Pharmacology

8-Nonyn-1-ol has been used in the synthesis of potent anticancer agents . For instance, it’s used as an intermediate compound in the synthesis of C-16 alkynic fatty acid, a potent anticancer agent . The synthesis involves the conversion of internal alkynol into terminal alkynol, namely 8-nonyn-1-ol, through an isomerization reaction .

Environmental Science

While there’s no direct application of 8-Nonyn-1-ol in environmental science found in my search, compounds like it are often studied for their environmental impact and degradation .

Food Industry

8-Nonyn-1-ol has potential applications in the food industry . For instance, it can be used in the production of potent antioxidants and alkyl glucosides . These compounds can be used as natural and low-cost antioxidants for food, enhancing its nutritive value .

Cosmetics

While specific applications of 8-Nonyn-1-ol in the cosmetics industry are not well-documented, nanomaterials like it are often used in cosmetic formulations . They can be used for the preparation of nanoparticles for the delivery of fragrances, modifying their release profile and reducing the risk of evaporation .

Agriculture

Nanotechnology, including the use of nanomaterials like 8-Nonyn-1-ol, has potential applications in agriculture . These include nanoformulations of agrochemicals for applying pesticides and fertilizers for crop improvement, and the application of nanosensors in crop protection for the identification of diseases and residues of agrochemicals .

Energy Industry

While specific applications of 8-Nonyn-1-ol in the energy industry are not well-documented, nanomaterials like it are often used in energy storage and conversion . They can be used in the fabrication of fuel cells, batteries, and supercapacitors .

Textile Industry

Nanotechnology, including the use of nanomaterials like 8-Nonyn-1-ol, has potential applications in the textile industry . These include the development of smart textiles with enhanced properties such as high tensile strength, unique surface structure, soft hand, durability, water repellency, fire retardancy, and antimicrobial properties .

Paint Industry

While specific applications of 8-Nonyn-1-ol in the paint industry are not well-documented, compounds like it are often used in the formulation of paints . They can be used as driers or siccatives, which are organometallic compounds that accelerate or promote the drying process after paint application .

Safety And Hazards

When handling 8-Nonyn-1-ol, it is advised to avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name

non-8-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h1,10H,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCPLAOSDRPLKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396693
Record name 8-nonyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Nonyn-1-ol

CAS RN

10160-28-8
Record name 8-nonyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a round-bottom flask equipped with a stir bar and under an atmosphere of argon was added KH (4.46 g, 111 mmol). The flask was cooled to 0° C. and 1,3-diaminopropane (50 mL) was added slowly via syringe. The solution was stirred for 45 min. Then 2-nonyn-1-ol, dissolved in of 1,3-diaminopropane (30 mL), was added dropwise via syringe to the stirring solution. The reaction was stirred for an additional 30 min at 0° C. before warming to room temperature overnight. The reaction was again cooled to 0° C. before quenching with water. The compound was extracted with Et2O, washed with HCL, water, and brine, dried with MgSO4, and concentrated. This produced 4.94 g of dark orange oil which was purified by flash column chromatography on silica gel (2.5% Et2O in hexane to 50% Et2O in hexane) to give 3.21 g of clear oil (67%): IR (near) ν 3409, 2931, 2242 cm−1, 1H—NMR δ 3.59 (t, 2H, J=7.0 Hz), 2.14 (td, 2H, J=3.0 Hz, 7.0 Hz), 2.10 (s, 1H), 1.91 (t, 1H, J=3.0 Hz), 1.50 (bm, 4H), 1.30 (bm, 6H); 13C—NMR δ 84.6, 68.1, 62.8, 32.6, 28.8, 28.6, 28.3, 25.6, 18.3; MS m/z 147.10 (M++Li). Anal. Calcd for C9H16O: C, 77.09; H, 11.46. Found: C, 77.00; H, 11.46.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
67%

Synthesis routes and methods II

Procedure details

The same procedure for 8-nonyn-1-ol was followed with 9-dodecyn-1-ol (4.68 g, 25.7 mmol), KH(3.09 g, 77.0 mmol), and 1,3-diaminopropane (70 mL). This produced 4.33 g of yellow oil (93%): IR (neat) ν 3317,2930, 2121 cm−1; 1H—NMR δ 3.62 (t, 2H, J=6.6 Hz), 2.17 (td, 2H, J=2.6 Hz, 7.1 Hz), 1.93 (t, 1H, J=2.6 Hz), 1.76 (bs, 1H), 1.55 (m, 4H), 1.28 bm, 12H); 13C—NMR δ 84.8, 68.0, 63.0, 32.7, 29.5, 29.4 (2C), 29.0, 28.7, 28.4, 25.7, 18.4; MS m/z 189.18 (M++Li).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.68 g
Type
reactant
Reaction Step Two
[Compound]
Name
yellow oil
Quantity
4.33 g
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

The same procedure for 8-nonyn-1-ol was followed with 2- pentadecyn-1-ol (4.51 g, 20.1 mmol), KH (2.38 g, 59.4 mmol), and 1,3-diaminopropane (65 mL). This produced 3.18 g of white solid (70%): mp 42-44° C. IR (thin film( ν 3430, 2926, 2252 cm−1: 1H—NMR δ4.30 (t, 1H, J=5.0 Hz), 3.64 (t, 2H, J=6.6 Hz), 2.18 (td, 2H, J=2.6 Hz, 6.6 Hz), 1.94 (t, 1H, J=2.6 Hz), 1.49-1.26 (bm, 22H); 13C—NMR δ 84.8, 68.0, 63.1, 32.8, 29.6, (2C), 29.5 (2C), 29.4, 28.9, 28.5, 28.7, 28.0, 25.7, 18.4; MS m/z 231.53 (M++Li). Anal. Calcd for C15H28O: C, 80.29; H, 12.58. Found: C, 18.20; H, 12.50.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.51 g
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
reactant
Reaction Step Three
[Compound]
Name
white solid
Quantity
3.18 g
Type
reactant
Reaction Step Four
[Compound]
Name
2C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 2C )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods IV

Procedure details

The same procedure for 8-nonyn-1-ol was followed with 3-octyn-1-ol (6.89 g, 54.6 mmol), KH (6.57 g, 16.4 mmol), and 1,3-diaminopropane (60 mL). This produced 6.09 g of clear yellowish liquid (88%): IR (neat)ν 3360, 2896, 2116 cm−1; 1H—NMR δ 3.44 (t, 2H, J=6.6 Hz), 3.27 (bs, 1H), 2.04 (td, 2H, J=2.6 Hz, 6.6 Hz), 1.83 (t, 1H, J=2.6 Hz), 1.39 (m, 4H), 1.25 (m, 4H); 13C NMR δ 84.5, 68.3, 62.2, 32.3, 28.3, 25.2, (2C), 18.2; MS m/z 136.00 (m++Li). Anal. Calcd for C8H14O: C, 76.14; H, 11.18. Found: C, 76.04; H, 11.16.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.89 g
Type
reactant
Reaction Step Two
[Compound]
Name
liquid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
2C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Nonyn-1-ol
Reactant of Route 2
8-Nonyn-1-ol
Reactant of Route 3
8-Nonyn-1-ol
Reactant of Route 4
8-Nonyn-1-ol
Reactant of Route 5
Reactant of Route 5
8-Nonyn-1-ol
Reactant of Route 6
Reactant of Route 6
8-Nonyn-1-ol

Citations

For This Compound
24
Citations
BW Gung, H Dickson, S Shockley - Tetrahedron Letters, 2001 - Elsevier
… The starting materials are 2,5-dibromofuran 4 and 8-nonyn-1-ol 5. … The terminal alkynol 5 (8-nonyn-1-ol) was prepared from 1-octyne through the addition of the alkynylide to …
Number of citations: 37 www.sciencedirect.com
JH Horner, M Newcomb - Journal of Labelled Compounds and …, 2012 - Wiley Online Library
… derivative of 8-nonyn-1-ol, which was not readily available. We prepared 8-nonyn-1-ol by the … of internal alkynol 13 gave the terminal alkynol, 8-nonyn-1-ol (14). It is noteworthy that the …
X Lyu, S Ferrie, A Pivrikas, M MacGregor, S Ciampi - Nano Energy, 2022 - Elsevier
… S6, the 8-nonyn-1-ol monolayer shows relatively higher hydrophilicity in terms of water … outputs like the proton-exchangeable 8-nonyn-1-ol surface. The monolayer molecular dipole will …
Number of citations: 7 www.sciencedirect.com
R Bartholomäus, S Nicolussi, A Baumann… - …, 2019 - Wiley Online Library
… Stannane 12 and boronic acid 13 were both obtained from 8-nonyn-1-ol (11) (prepared in one step from 5; Scheme 2) by palladium-catalyzed hydrostannylation and hydroboration, …
CS Consorti, G Ebeling, J Dupont - Tetrahedron letters, 2002 - Elsevier
… Moreover, attempts to perform the intramolecular alkoxy-carbonylation of long chain alkynols, such as 8-nonyn-1-ol and 7-octyn-2-ol, have failed and the substrates were recovered …
Number of citations: 88 www.sciencedirect.com
X Lyu, M MacGregor, J Liu, N Darwish, S Ciampi - Nano Energy, 2023 - Elsevier
… 1 shows topography and current AFM maps for 8-nonyn-1-ol coated Si(111) substrates (S1) of different doping type and level, acquired with either conductive platinum or non-…
Number of citations: 3 www.sciencedirect.com
BB Snider, B Shi - Tetrahedron letters, 2001 - Elsevier
… A similar five-step sequence starting with the conversion of 3-nonyn-1-ol (5b) to 8-nonyn-1-ol (6b) 15 and concluding with alkylation of LiCC(CH 2 ) 3 OTHP 16 with 9b in DMPU 10 …
Number of citations: 26 www.sciencedirect.com
M Ikeshita, T Naota - European Journal of Inorganic Chemistry, 2018 - Wiley Online Library
… Preparation of 8-Nonyn-1-ol (4): A suspension of NaH in mineral oil (5.03 g, 126 mmol) was added in portions to ethylenediamine (55 mL) at 0 C and the mixture was subsequently …
E Vélez, J Quijano, J Gaviria, MV Roux… - The Journal of …, 2005 - ACS Publications
The enthalpies of combustion and vaporization of 3-buten-1-ol and 3-butyn-1-ol have been measured by static bomb combustion calorimetry and correlation gas chromatography …
Number of citations: 13 pubs.acs.org
H Shibasaki, M Yamamoto, Q Yan, H Naka… - Journal of chemical …, 2013 - Springer
… The iodide was treated with a lithium acetylide-ethylenediamine complex in DMSO to yield a THP ether of 8-nonyn-1-ol. A coupling reaction of the alkyne and iodomethane with …
Number of citations: 17 link.springer.com

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